2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate (salt) is a compound that combines an indole derivative with a dihydroxybutanedioate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate typically involves the reaction of 2-(1H-indol-3-yl)ethanamine with 2,3-dihydroxybutanedioic acid. The reaction is usually carried out in an aqueous medium under mild conditions to form the salt. The process may involve the following steps:
- Dissolution of 2-(1H-indol-3-yl)ethanamine in water.
- Addition of 2,3-dihydroxybutanedioic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
- Use of automated reactors to control temperature and pH.
- Continuous monitoring of the reaction progress using analytical techniques such as high-performance liquid chromatography (HPLC).
- Purification of the final product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The amino group in the indole moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Products may include indole-3-carboxylic acid derivatives.
Reduction: Reduced forms of the indole ring or the amino group.
Substitution: N-alkyl or N-acyl derivatives of the indole moiety.
Scientific Research Applications
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to neurotransmitters and other biologically active molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, influencing biological pathways. The compound may act as a precursor to neurotransmitters, affecting signaling pathways in the nervous system.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a precursor to serotonin.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood and other physiological functions.
Indole-3-acetic acid: A plant hormone with a similar indole structure, involved in plant growth and development.
Uniqueness
2-(1H-indol-3-yl)ethanamine 2,3-dihydroxybutanedioate is unique due to its combination of an indole moiety with a dihydroxybutanedioate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.C4H6O6/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;5-1(3(7)8)2(6)4(9)10/h1-4,7,12H,5-6,11H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENIDGIVIJHNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.